

Application Notes and Protocols: BGG463 In Vitro Kinase Assay

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Compound of Interest

Compound Name: BGG463

Cat. No.: B15591037

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of **BGG463** against specific kinases. The information is intended for researchers, scientists, and professionals involved in drug development and kinase inhibitor screening.

Introduction

BGG463 is a compound that has been identified as an inhibitor of specific tyrosine kinases. In vitro kinase assays are essential biochemical assays used to determine the potency and selectivity of kinase inhibitors like **BGG463**.^{[1][2]} These assays measure the enzymatic activity of a purified kinase in the presence of an inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀). This document outlines a detailed protocol for assessing the in vitro efficacy of **BGG463** against its known target kinases.

Target Kinase Profile of BGG463

Biochemical assays have demonstrated that **BGG463** is an inhibitor of the following kinases, with reported IC₅₀ values as indicated in the table below.

Target Kinase	IC50 (μM)
c-ABL-T334I	0.25
BCR-ABL	0.09
BCR-ABL-T315I	0.590

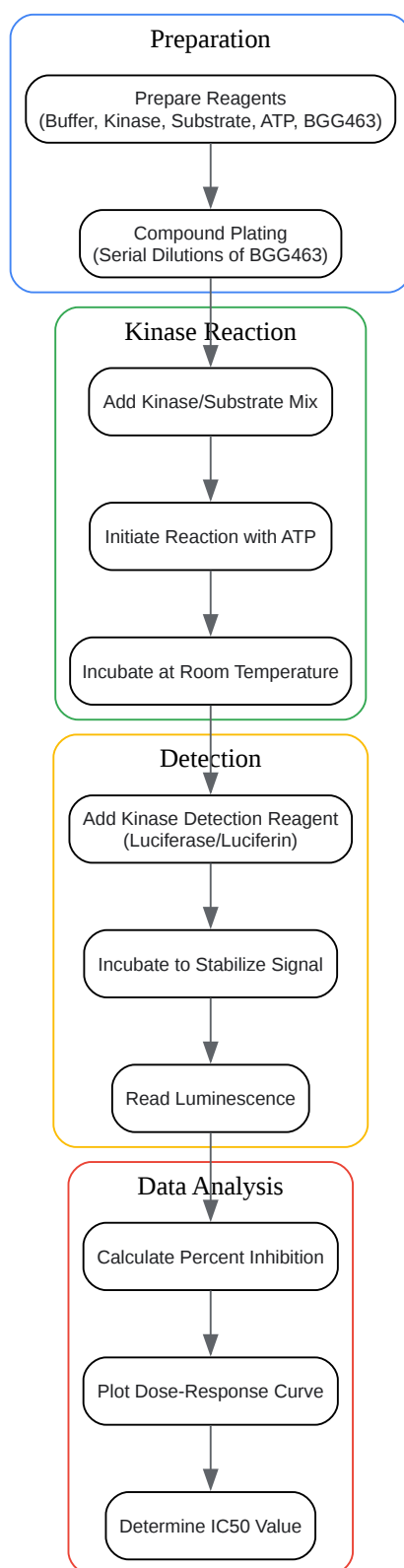
Data sourced from publicly available information.[3]

Principle of the In Vitro Kinase Assay

The in vitro kinase assay described here is a luminescence-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[2] The kinase reaction involves the transfer of a phosphate group from ATP to a specific substrate by the target kinase. In the presence of an inhibitor like **BGG463**, the kinase's activity is reduced, resulting in less ATP consumption. A luciferase enzyme is then used to generate a luminescent signal from the remaining ATP. This signal is inversely proportional to the kinase activity.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the **BGG463** in vitro kinase assay.



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Caption: Experimental workflow for the **BGG463** in vitro kinase assay.

Detailed Experimental Protocol

This protocol is a representative method for determining the IC₅₀ of **BGG463** against its target kinases.

1. Materials and Reagents:

- Kinase: Purified recombinant human ABL1 (or relevant mutant) kinase.
- Substrate: Suitable peptide substrate for the target kinase (e.g., a generic tyrosine kinase substrate).
- **BGG463**: Stock solution in DMSO.
- ATP: Adenosine 5'-triphosphate.
- Kinase Reaction Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
- Kinase Detection Reagent: A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
- Assay Plates: White, opaque 384-well plates.
- DMSO: Dimethyl sulfoxide.
- Plate Reader: Capable of measuring luminescence.

2. Assay Procedure:

2.1. Compound Plating:[2] a. Prepare serial dilutions of **BGG463** in DMSO. A typical starting concentration might be 100 μM, with 1:3 serial dilutions. b. Add 1 μL of each **BGG463** dilution to the appropriate wells of the assay plate. c. Include control wells: "no inhibitor" (DMSO only) and "no enzyme" controls.

2.2. Kinase Reaction:[2][4] a. Prepare a master mix containing the kinase and substrate in the kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range,

respectively. b. Add 5 μ L of the kinase/substrate master mix to each well of the assay plate, except for the "no enzyme" control wells. c. Prepare an ATP solution in the kinase reaction buffer. The concentration should be at or near the K_m of the kinase for ATP. d. To initiate the kinase reaction, add 5 μ L of the ATP solution to all wells. e. Mix the plate gently and incubate at room temperature for 60 minutes.

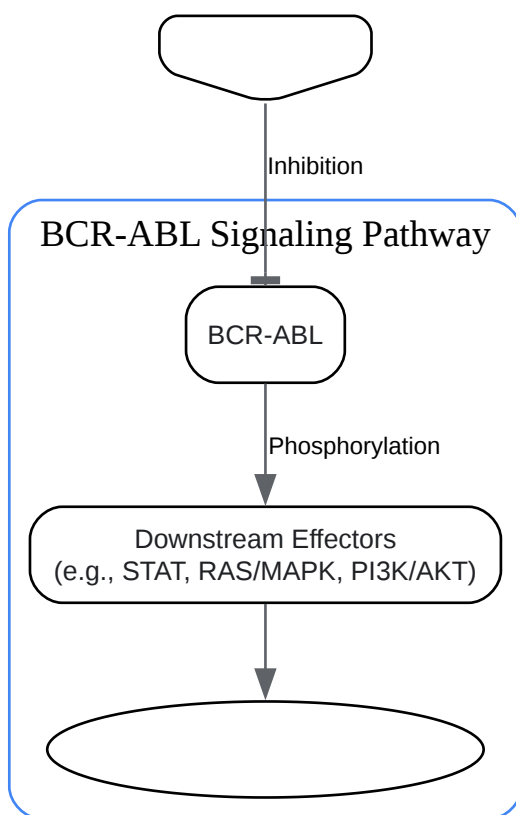
2.3. Signal Detection:[2] a. Following the kinase reaction incubation, add 10 μ L of the Kinase Detection Reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation. b. Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. c. Read the luminescence on a plate reader.

3. Data Analysis:

BGG463 Mechanism of Action and Signaling Pathway

BGG463 is an inhibitor of ABL kinases, including the fusion protein BCR-ABL, which is a hallmark of Chronic Myeloid Leukemia (CML). By inhibiting the kinase activity of BCR-ABL, **BGG463** can block downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

The following diagram illustrates the simplified signaling pathway affected by **BGG463**.



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